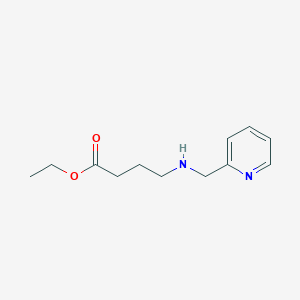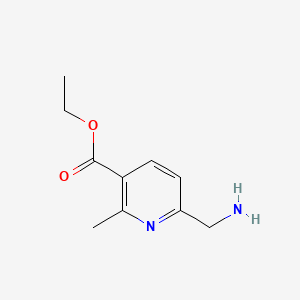
Ethyl 4-((pyridin-2-ylmethyl)amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(pyridin-2-yl)methyl]amino}butanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(pyridin-2-yl)methyl]amino}butanoate typically involves the reaction of pyridin-2-ylmethanamine with ethyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-{[(pyridin-2-yl)methyl]amino}butanoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[(pyridin-2-yl)methyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups such as amides or nitriles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, piperidine derivatives, and various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 4-{[(pyridin-2-yl)methyl]amino}butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 4-{[(pyridin-2-yl)methyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine derivatives: Compounds such as pyridine-2-carboxylic acid and pyridine-3-carboxylic acid share structural similarities with ethyl 4-{[(pyridin-2-yl)methyl]amino}butanoate.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-3-carboxylic acid are also structurally related.
Uniqueness
Ethyl 4-{[(pyridin-2-yl)methyl]amino}butanoate is unique due to its specific combination of a pyridine ring and an ester functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
ethyl 4-(pyridin-2-ylmethylamino)butanoate |
InChI |
InChI=1S/C12H18N2O2/c1-2-16-12(15)7-5-8-13-10-11-6-3-4-9-14-11/h3-4,6,9,13H,2,5,7-8,10H2,1H3 |
Clé InChI |
KNSLMOGTUVJQOO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCNCC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate](/img/structure/B15307143.png)




![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]aminehydrochloride](/img/structure/B15307180.png)








